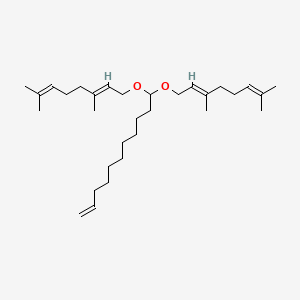![molecular formula C15H10ClN3O2 B13797537 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL CAS No. 5815-94-1](/img/structure/B13797537.png)
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is a chemical compound with the molecular formula C15H10ClN3O2 and a molecular weight of 299.71 g/mol . It is known for its unique structure, which includes both quinoline and azo groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL typically involves the diazotization of 5-chloro-2-aminophenol followed by coupling with 8-hydroxyquinoline . The reaction conditions often include acidic environments and controlled temperatures to ensure the proper formation of the azo bond.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated systems may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline and phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical assays and studies.
Medicine: Research into its potential therapeutic properties is ongoing, particularly in the areas of antimicrobial and anticancer activities.
Industry: It is used in the development of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which may interact with enzymes and other proteins. The quinoline moiety can intercalate with DNA, affecting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 5-[(5-Bromo-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Methyl-2-hydroxyphenyl)azo]quinolin-8-OL
- 5-[(5-Nitro-2-hydroxyphenyl)azo]quinolin-8-OL
Uniqueness
5-[(5-Chloro-2-hydroxyphenyl)azo]quinolin-8-OL is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. This makes it distinct from its analogs with different substituents, such as bromo, methyl, or nitro groups .
Properties
CAS No. |
5815-94-1 |
|---|---|
Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
5-[(5-chloro-2-hydroxyphenyl)diazenyl]quinolin-8-ol |
InChI |
InChI=1S/C15H10ClN3O2/c16-9-3-5-13(20)12(8-9)19-18-11-4-6-14(21)15-10(11)2-1-7-17-15/h1-8,20-21H |
InChI Key |
AJFRPQSTNAFSHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)N=NC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)
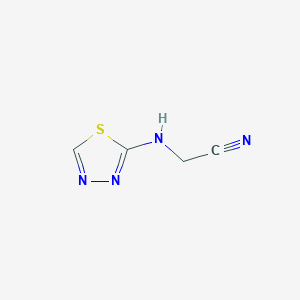
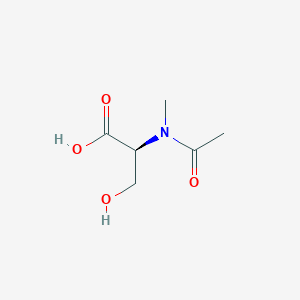
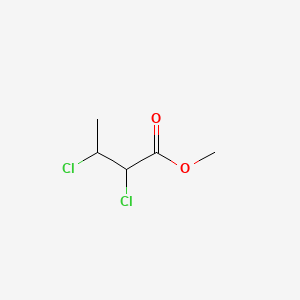
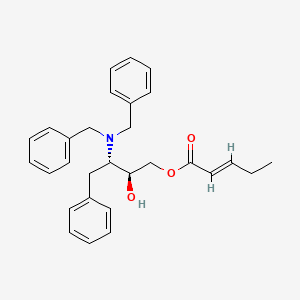
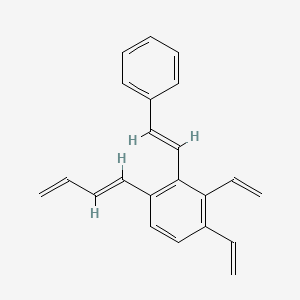
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
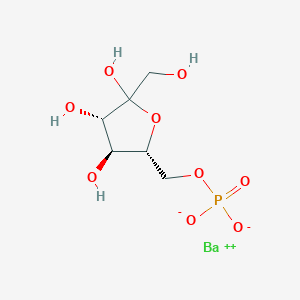
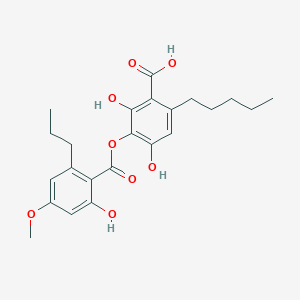
![2-[(6-Amino-1,3-benzodioxol-5-yl)oxy]ethanol](/img/structure/B13797536.png)
![1-[2-(2-Propoxyethoxy)ethoxy]propane](/img/structure/B13797540.png)
![9,10-Anthracenedione, 1-amino-2-bromo-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13797552.png)
